molecular formula C9H11NO4 B3166027 Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate CAS No. 90610-52-9

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Cat. No.: B3166027
CAS No.: 90610-52-9
M. Wt: 197.19 g/mol
InChI Key: NQAJJHQYXIZSBM-UHFFFAOYSA-N
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Description

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound is characterized by the presence of a furan ring, an ethyl ester group, and an amino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the condensation of formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate at ambient temperature . The reaction proceeds with high yield and the product is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are not well-documented, the general approach would involve scaling up the Ugi reaction under controlled conditions to ensure consistent product quality and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The furan ring and amino group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJJHQYXIZSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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